molecular formula C14H21NO3 B5865838 ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B5865838
M. Wt: 251.32 g/mol
InChI Key: JHIZVFOFZMADSJ-UHFFFAOYSA-N
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Description

Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as CDMPO, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic chemistry.

Mechanism of Action

The mechanism of action of ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. This compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species, such as hydrogen peroxide and lipid peroxidation products.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can protect cells from oxidative stress-induced damage, inhibit the proliferation of cancer cells, and modulate the expression of genes involved in inflammation and apoptosis. In vivo studies have shown that this compound can reduce oxidative stress and inflammation in various animal models of disease, such as arthritis, diabetes, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, this compound also has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic or basic conditions. These limitations can be overcome by using appropriate solvents and pH conditions and by storing this compound in a dry and cool place.

Future Directions

There are several future directions for the research on ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including the development of new synthesis methods, the exploration of its potential in drug discovery and material science, and the elucidation of its mechanism of action. One promising direction is the use of this compound as a building block for the synthesis of new materials with unique properties, such as stimuli-responsive materials and bioactive materials. Another promising direction is the investigation of the role of this compound in regulating the immune system and modulating the gut microbiota. These future directions can lead to the development of new therapies and materials with significant scientific and practical implications.
Conclusion:
In conclusion, this compound is a chemical compound with unique properties that have attracted significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has potential applications in various fields of scientific research, and its future directions hold promise for the development of new therapies and materials.

Synthesis Methods

There are several methods to synthesize ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, including the Hantzsch reaction, the Paal-Knorr synthesis, and the Gewald reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, cyclohexanone, and methylamine in the presence of ammonium acetate and acetic acid. The Paal-Knorr synthesis involves the cyclization of 1,4-diketones with ammonia or primary amines. The Gewald reaction involves the reaction of α-cyanoesters with thiourea and a ketone or aldehyde. Each of these methods has its advantages and disadvantages, and the choice of method depends on the desired yield, purity, and cost-effectiveness.

Scientific Research Applications

Ethyl 1-cyclohexyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and metal-organic frameworks. In organic chemistry, this compound has been used as a catalyst for various reactions, such as the Michael addition, the aldol reaction, and the Mannich reaction.

properties

IUPAC Name

ethyl 1-cyclohexyl-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIZVFOFZMADSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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